molecular formula C10H14O2 B188710 1,4-Dimethoxy-2,5-dimethylbenzene CAS No. 2674-32-0

1,4-Dimethoxy-2,5-dimethylbenzene

Cat. No. B188710
CAS RN: 2674-32-0
M. Wt: 166.22 g/mol
InChI Key: GTAGBLIBQSOQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethoxy-2,5-dimethylbenzene consists of a benzene ring with two methoxy groups (-OCH3) and two methyl groups (-CH3) attached to it .


Physical And Chemical Properties Analysis

1,4-Dimethoxy-2,5-dimethylbenzene is a white solid . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .

Scientific Research Applications

Bromination and Conversion into Sulfur-Functionalized Quinones

1,4-Dimethoxy-2,5-dimethylbenzene has been studied for its bromination reactions. Aitken et al. (2016) explored the NBS bromination of this compound, resulting in various bromination products, including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This work highlighted its potential for creating new sulfur-containing quinone derivatives, showcasing its significance in synthetic chemistry (Aitken et al., 2016).

Decomposition in the CH3NO2–AlCl3 System

Research by Nishinaga et al. (1974) examined the decomposition of 1,4-dimethoxy-2,5-dimethylbenzene cations, which led to the formation of 2,5-dimethyl-p-benzoquinone. This finding suggests that the reaction pathway of these radical cations is influenced by the substituents on their nucleus (Nishinaga et al., 1974).

Crystal Structure and Hydrogen Bonds

Hammershøj et al. (2005) provided insights into the crystal structure of a brominated derivative of 1,4-dimethoxy-2,5-dimethylbenzene. The study revealed details about bond lengths, angles, and weak intermolecular hydrogen bonds, contributing to the understanding of its molecular structure and interactions (Hammershøj et al., 2005).

Synthesis of Medical Intermediate Molecules

Zhimin (2003) reported on the synthesis of a medical intermediate molecule, 2,5-dimethoxy-4-ethylthio-benzeneethanamine, derived from 1,4-dimethoxybenzene. This highlights its application in pharmaceutical synthesis, particularly for molecules used in treating psychotic and schizophrenic psychosis (Zhimin, 2003).

Electrochemical Polymerization

Yamamoto et al. (1987) conducted a study on the electro-oxidative polymerization of p-dimethoxybenzene, leading to the formation of poly(2,5-dimethoxy-1,4-phenylene). This research is significant for understanding the polymerization processes and potential applications in materials science (Yamamoto et al., 1987).

Safety And Hazards

1,4-Dimethoxy-2,5-dimethylbenzene can cause eye, skin, and respiratory tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

properties

IUPAC Name

1,4-dimethoxy-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-5-10(12-4)8(2)6-9(7)11-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAGBLIBQSOQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304959
Record name 1,4-dimethoxy-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxy-2,5-dimethylbenzene

CAS RN

2674-32-0
Record name NSC168507
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dimethoxy-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-dimethyl-1,4-benzoquinone (68.1 g, 0.5 mol) in diethylether:THF (1:1, 800 ml) was added a solution of 80% sodium hydrosulfite (218 g, 1.0 mol) in water (800 ml) and the mixture was stirred for 30 minutes. The organic layer was separated, washed with saturated brine (800 ml), and then dried over anhydrous sodium sulfate. The organic layer was purified by silica gel chromatography with a small amount of silica gel and eluted with THF. The solvent was removed under reduced pressure to obtain 68.9 g as a yellow solid. The crystals were dissolved in ethanol (700 ml). To the solution were added dimethyl sulfate (189 ml, 2.0 mol) and 80% sodium hydrosulfite (21.8 g, 0.1 mol), and then added dropwise a 28% solution of sodium methoxide in methanol (482 ml, 2.5 mol) under reflux. After completion of the addition, the mixture was further stirred under reflux for 3 hours and then the solvent was removed under reduced pressure. The residue was poured into ice-cold water (2000 ml) and extracted with ethyl acetate. The organic layer was separated, washed with saturated brine and dried over magnesium sulfate, and then the solvent was removed under reduced pressure. The residue was purified by silica gel chromatography with a small amount of silica gel and eluted with ethyl acetate:hexane (1:4), and the solvent was removed under reduced pressure.
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
68.1 g
Type
reactant
Reaction Step Two
Quantity
218 g
Type
reactant
Reaction Step Two
Name
diethylether THF
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
189 mL
Type
reactant
Reaction Step Three
Quantity
21.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
482 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethoxy-2,5-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Dimethoxy-2,5-dimethylbenzene
Reactant of Route 3
1,4-Dimethoxy-2,5-dimethylbenzene
Reactant of Route 4
Reactant of Route 4
1,4-Dimethoxy-2,5-dimethylbenzene
Reactant of Route 5
Reactant of Route 5
1,4-Dimethoxy-2,5-dimethylbenzene
Reactant of Route 6
Reactant of Route 6
1,4-Dimethoxy-2,5-dimethylbenzene

Citations

For This Compound
42
Citations
KA KUN, HG CASSIDY - The Journal of Organic Chemistry, 1962 - ACS Publications
When l, 4-dimethoxy-2, 3, 5-trimethyIbenzene (I) is reacted with n-butyllithium, and thentreated with acetaldehyde, the major product is l, 4-dimethoxy-2, 5-dimethyl-30-hydroxy-…
Number of citations: 15 pubs.acs.org
A Nishinaga, H Hayashi, T Matsuura - Bulletin of the Chemical Society …, 1974 - journal.csj.jp
The decomposition of 1,4-dimethoxybenzene cation (2a) and 1,4-dimethoxy-2,5-dimethylbenzene cation (2b) gave 2,2′,5,5′-tetramethoxydiphenyl and 2,5-dimethyl-p-benzoquinone …
Number of citations: 9 www.journal.csj.jp
KA KUN, HG CASSIDY - The Journal of Organic Chemistry, 1961 - ACS Publications
NMR spectra are reported on the tau scale for 1, 4-dimethoxybenzene; 2-methyl-, 2, 5-dimethvl-, 2, 3, 5-trimethyl-, and 2, 3, 5, 0-tetramethyl-l, 4-dimethoxybenzenes; 2-vinvl-3, 6-dimethyl…
Number of citations: 15 pubs.acs.org
L Eberson, O Persson, F Radner… - Research on chemical …, 1996 - Springer
The generation and reactions of aromatic radical cations by photolysis of ArH-tetranitromethane in 1,1,1,3,3,3-hexfluoropropan-2-ol (HFP) at room temperature has been investigated. …
Number of citations: 23 link.springer.com
B Liu, CW Tang, FK Sheong, G Jia… - … Sustainable Chemistry & …, 2021 - ACS Publications
We synthesize a covalently linked bipolar molecule 1-(2-(4-methoxy-2,5-dimethylphenoxy) ethyl)-1′-methyl-[4,4′-bipyridine]-1,1′-diium hexafluorophosphate (VIODAMB) and apply …
Number of citations: 8 pubs.acs.org
N Latif, MN MISHRIKY - The Journal of Organic Chemistry, 1962 - ACS Publications
The halogenated cyclic ethers lie—Ilf are obtained by the action of 2-bromo-and 2, 7-dibromo-9-diazofluorene on tetrachloro-and tetrabromo-o-benzoquinone, respectively. The …
Number of citations: 9 pubs.acs.org
T Mori, M Takamoto, T Wada, Y Inoue - Helvetica Chimica Acta, 2001 - Wiley Online Library
α‐Methylstyrene (1) was photo‐oxidized in the presence of a series of alkylated dimethoxybenzenes as sensitizers in an oxygen‐saturated MeCN solution to afford the cleaved ketone 2…
Number of citations: 12 onlinelibrary.wiley.com
L Eberson, MP Hartshorn, F Radner… - Chemical …, 1996 - pubs.rsc.org
The treatment of reactive aromatic compounds by bromine, chlorine or iodine chloride in 1,1,1,3,3,3-hexafluoropropan-2-ol gives persistent solutions of the corresponding radical cations…
Number of citations: 9 pubs.rsc.org
A Som, S Ramakrishnan - Journal of Polymer Science Part A …, 2003 - Wiley Online Library
Linear soluble polybenzyls, although deceptively simple in structure, have been strangely elusive. We report for the first time the synthesis of perfectly linear soluble polybenzyls by the …
Number of citations: 11 onlinelibrary.wiley.com
M Jayakannan, S Ramakrishnan - … Chemistry and Physics, 2000 - Wiley Online Library
An approach for the preparation of polyethers by a transetherification route has been developed. This approach involves the melt condensation of a diol with a specifically designed …
Number of citations: 30 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.